Atorvastatin-d5 Sodium Salt

Overview

Description

Atorvastatin-d5 Sodium Salt is a deuterated form of Atorvastatin Sodium Salt, a widely used lipid-lowering agent. It is a selective, competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The deuterated version, Atorvastatin-d5, is often used in scientific research to study the pharmacokinetics and metabolism of Atorvastatin due to its stable isotope labeling.

Mechanism of Action

Atorvastatin-d5 Sodium Salt, also known as Atorvastatin-d5 (sodium), is a deuterium-labeled form of Atorvastatin . It is primarily used as an internal standard for the quantification of Atorvastatin .

Target of Action

The primary target of this compound is the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it blocks the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol synthesis leads to a reduction in circulating cholesterol levels .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway of cholesterol synthesis . This results in decreased production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a reduction in the endogenous production of cholesterol . This results in lower levels of circulating LDL cholesterol, often referred to as "bad cholesterol" . The reduction in LDL cholesterol levels is associated with a decreased risk of cardiovascular disease .

Biochemical Analysis

Biochemical Properties

Atorvastatin-d5 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction plays a crucial role in the biochemical reactions involved in cholesterol synthesis. By inhibiting HMG-CoA reductase, this compound effectively reduces the production of cholesterol in the body .

Cellular Effects

This compound has been shown to influence various cellular processes. For instance, it has been reported to inhibit the proliferation and invasion of human SV-SMC cells . Additionally, it has been found to disrupt the activity of caspase-1 and interfere with the secretion of IL-1β in human THC-1 monocyte cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of HMG-CoA reductase . This inhibition disrupts the conversion of HMG-CoA to mevalonate, an early and critical step in cholesterol biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving rats, Atorvastatin was administered orally using the gastric gavage in the dose of 100 mg/kg of body weight . The study found marked beneficial effects of Atorvastatin on the renal and vascular parameters in all the groups .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models. For example, in a study involving mice, high doses of Atorvastatin were found to impair bone quality .

Metabolic Pathways

This compound is involved in the mevalonate pathway of cholesterol synthesis . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thereby disrupting the conversion of HMG-CoA to mevalonate .

Transport and Distribution

It is known that Atorvastatin, the non-deuterated form, is primarily active in the liver, where it inhibits cholesterol synthesis .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given that its target, HMG-CoA reductase, is located in the endoplasmic reticulum of cells , it is reasonable to infer that this compound may also localize to this subcellular compartment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin-d5 Sodium Salt involves the incorporation of deuterium atoms into the Atorvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated intermediates, followed by their incorporation into the final Atorvastatin structure. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to ensure the deuterium incorporation and overall product quality .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin-d5 Sodium Salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols. Substitution reactions can lead to a variety of deuterated analogs depending on the substituents introduced .

Scientific Research Applications

Atorvastatin-d5 Sodium Salt is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Atorvastatin in biological systems.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Atorvastatin.

Drug Interaction Studies: Used to study interactions between Atorvastatin and other drugs.

Clinical Research: Employed in clinical trials to understand the efficacy and safety of Atorvastatin in various populations

Comparison with Similar Compounds

Similar Compounds

Atorvastatin Sodium Salt: The non-deuterated form of Atorvastatin.

Rosuvastatin: Another statin with a similar mechanism of action.

Simvastatin: A statin used for similar therapeutic purposes.

Uniqueness

Atorvastatin-d5 Sodium Salt is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to track and quantify the compound in biological systems, offering more precise data in pharmacokinetic and metabolic studies. This makes it a valuable tool for researchers studying the detailed mechanisms and effects of Atorvastatin .

Properties

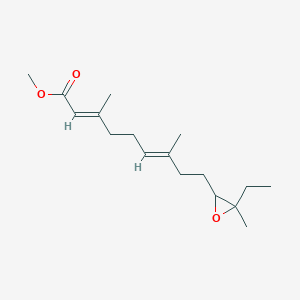

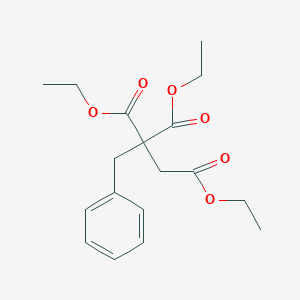

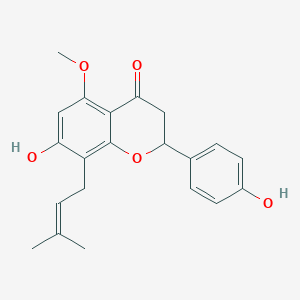

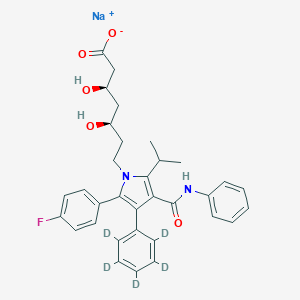

IUPAC Name |

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-ADFDHUHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.